molecular formula C18H20N4S B2978415 6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 381731-36-8

6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2978415
CAS No.: 381731-36-8
M. Wt: 324.45
InChI Key: CQWPCDKKEBUWPK-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is to start with a suitable thieno[2,3-d]pyrimidine derivative and introduce the phenyl and methyl groups through various organic reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Converting the thieno[2,3-d]pyrimidine core to its oxidized form.

  • Reduction: : Reducing specific functional groups within the molecule.

  • Substitution: : Replacing one or more substituents on the thieno[2,3-d]pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and pathways.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to create therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Imatinib: : A well-known anticancer drug that also contains a thienopyrimidine core.

  • Indole Derivatives: : Various bioactive compounds containing the indole nucleus, which exhibit similar biological activities.

Uniqueness

6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine stands out due to its specific structural features and potential applications. While similar compounds like imatinib are used primarily in cancer treatment, this compound's unique structure may offer different biological activities and applications.

Properties

IUPAC Name

6-methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-13-15(14-6-4-3-5-7-14)16-17(19-12-20-18(16)23-13)22-10-8-21(2)9-11-22/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWPCDKKEBUWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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